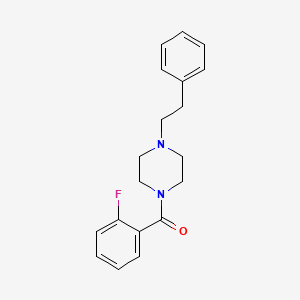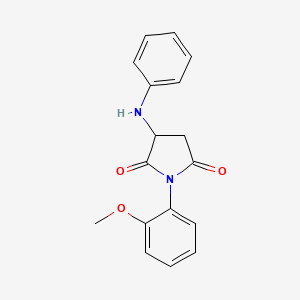
1-(2-fluorobenzoyl)-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-4-(2-phenylethyl)piperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
FPP has been studied for its potential applications in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs. FPP has also been studied for its potential antipsychotic effects, which could be useful in the treatment of schizophrenia. Additionally, FPP has been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which could explain its antidepressant and anxiolytic effects. FPP has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This could lead to increased levels of these neurotransmitters in the brain, which could contribute to its pharmacological effects.
Biochemical and Physiological Effects:
FPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. FPP has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which could protect against oxidative stress. Additionally, FPP has been shown to decrease the levels of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
FPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FPP has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of FPP is its poor solubility in water, which could limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on FPP. One potential direction is the development of FPP derivatives with improved pharmacological properties. Another direction is the investigation of FPP's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for the synthesis and purification of FPP could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of FPP involves the reaction of 1-(2-fluorobenzoyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The reaction proceeds at room temperature and yields FPP as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-9-5-4-8-17(18)19(23)22-14-12-21(13-15-22)11-10-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLSRXSUWVRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)

![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)